3-(3-Methylphenyl)oxirane-2-carboxylic acid
Overview
Description
3-(3-Methylphenyl)oxirane-2-carboxylic acid, also known as 3-MPOCA, is a chemical compound that belongs to the family of oxiranes. It has a molecular formula of C10H10O3 and a molecular weight of 178.188 . It is commonly used in the synthesis of various industrial products .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered oxirane ring attached to a carboxylic acid group and a 3-methylphenyl group . The exact 3D structure can be obtained using computational methods .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.188 and a molecular formula of C10H10O3 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Hypoglycemic Activity
3-(3-Methylphenyl)oxirane-2-carboxylic acid derivatives have been studied for their hypoglycemic properties. Research has shown that these compounds can significantly lower blood glucose levels in fasted rats. Specifically, derivatives with chlorine or trifluoromethyl substituents on the phenyl ring and a carbon chain length of three to five atoms have shown the most potent activities (Eistetter & Wolf, 1982).
Stereoselective Oxirane Formation
Studies have demonstrated that this compound derivatives can be synthesized with high chemical yield and diastereoselectivity. This involves reactions like the diazomethane reaction on 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one, resulting in compounds like (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane (Bravo et al., 1994).
Radiolabeling for Medical Imaging
The compound has been used in the synthesis and radiolabeling of 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylic acid (I-POCA), a new compound for medical imaging purposes. This synthesis involves various stages, including the conversion of 5-phenyl-pentylbromide and subsequent reactions leading to ethyl 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylate (Abbas, Hankes & Feinendegen, 1990).
Novel Acid-Catalyzed Rearrangement
Research has shown that this compound can undergo a novel acid-catalyzed rearrangement. This process is significant in the synthesis of di- and mono-oxalamides, offering a new synthetic route for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Antibacterial Agent Synthesis
These compounds have also been investigated for their potential as antibacterial agents. A study highlighted the ultrasonic and solvent-free synthesis of regioselective diastereomeric adducts and heterocyclic products, demonstrating antibacterial activity (El‐sayed, Maher, El Hashash & Rizk, 2017).
Polymerization and Material Science Applications
Additionally, research has explored the formation of stable Langmuir-Blodgett multilayers from oxiran carboxylic acids, including derivatives of this compound. This is particularly relevant in material science, where these compounds are used for ordered monolayer and multilayer formation with potential applications in electron beam lithography (Delaney et al., 1985).
Mechanism of Action
Properties
IUPAC Name |
3-(3-methylphenyl)oxirane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-7(5-6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPNSFIJYSTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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